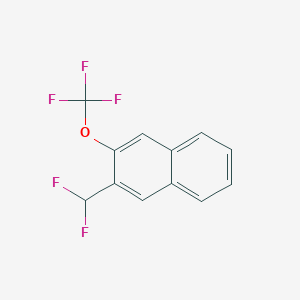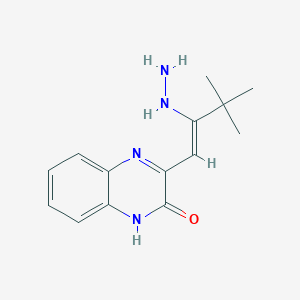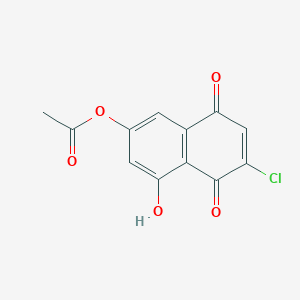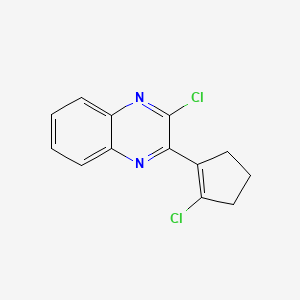
2-(Difluoromethyl)-3-(trifluoromethoxy)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)-3-(trifluoromethoxy)naphthalene is a fluorinated aromatic compound. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as high thermal stability, resistance to oxidation, and unique electronic properties. The presence of both difluoromethyl and trifluoromethoxy groups in the naphthalene ring makes this compound particularly interesting for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-3-(trifluoromethoxy)naphthalene typically involves the introduction of difluoromethyl and trifluoromethoxy groups into a naphthalene ring. One common method is the radical difluoromethylation and trifluoromethylation of naphthalene derivatives. This process often involves the use of radical initiators and specific reaction conditions to ensure the selective introduction of these groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale radical reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and selectivity of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethyl)-3-(trifluoromethoxy)naphthalene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated naphthoquinones, while substitution reactions can introduce various functional groups into the aromatic ring .
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)-3-(trifluoromethoxy)naphthalene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)-3-(trifluoromethoxy)naphthalene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can significantly influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the specific context and application .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Difluoromethyl)-naphthalene
- 3-(Trifluoromethoxy)-naphthalene
- 2-(Trifluoromethyl)-3-(trifluoromethoxy)naphthalene
Uniqueness
2-(Difluoromethyl)-3-(trifluoromethoxy)naphthalene is unique due to the simultaneous presence of both difluoromethyl and trifluoromethoxy groups. This combination imparts distinct electronic and steric properties, making it particularly valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C12H7F5O |
|---|---|
Peso molecular |
262.17 g/mol |
Nombre IUPAC |
2-(difluoromethyl)-3-(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C12H7F5O/c13-11(14)9-5-7-3-1-2-4-8(7)6-10(9)18-12(15,16)17/h1-6,11H |
Clave InChI |
OOWQCDGGPVSCSS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C(=CC2=C1)C(F)F)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-(4-Chlorophenyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine](/img/structure/B11854677.png)



![7,8-dimethoxy-1,2,5,6-tetrahydrobenzo[f]quinolin-3(4H)-one](/img/structure/B11854716.png)
![1-Cycloheptyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11854717.png)




